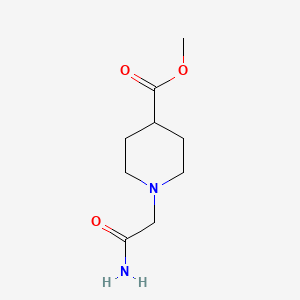

Methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate

Description

Properties

IUPAC Name |

methyl 1-(2-amino-2-oxoethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-14-9(13)7-2-4-11(5-3-7)6-8(10)12/h7H,2-6H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQDBQJKBUSNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The core strategy for introducing the 2-amino-2-oxoethyl group at the piperidine nitrogen involves alkylation reactions. A widely cited method begins with methyl 4-piperidinecarboxylate as the starting material.

tert-Butyl Bromoacetate Alkylation

In a representative procedure, methyl 4-piperidinecarboxylate undergoes alkylation with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically conducted in anhydrous acetonitrile at 60–80°C for 12–24 hours. This yields methyl 1-(2-tert-butoxy-2-oxoethyl)-4-piperidinecarboxylate as an intermediate. Subsequent acidic hydrolysis (e.g., using trifluoroacetic acid in dichloromethane) removes the tert-butyl protecting group, generating the free carboxylic acid derivative.

Direct Bromoacetamide Coupling

An alternative approach employs bromoacetamide derivatives for direct alkylation. For example, reacting methyl 4-piperidinecarboxylate with 2-bromoacetamide in dimethylformamide (DMF) using sodium hydride as a base at 0–25°C provides the target compound in moderate yields. This one-pot method avoids protection-deprotection steps but requires careful control of stoichiometry to minimize di-alkylation byproducts.

Table 1: Alkylation Methods Comparison

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| tert-Butyl bromoacetate | K₂CO₃, CH₃CN | 80°C, 24 h | 65–70* | |

| Bromoacetamide | NaH, DMF | 0°C → 25°C, 12 h | 45–50 |

*Yield after deprotection.

Amidation Strategies for Amino Group Introduction

The 2-amino-2-oxoethyl moiety can also be installed via amidation of pre-functionalized intermediates.

Carbodiimide-Mediated Coupling

A two-step sequence involves synthesizing 1-(2-carboxyethyl)-4-piperidinecarboxylic acid followed by amidation. The carboxylic acid intermediate is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with ammonium chloride in the presence of hydroxybenzotriazole (HOBt). This method achieves 60–65% overall yield but requires purification by column chromatography to remove urea byproducts.

Oxyma Pure/DIPCDI System

Recent protocols utilize Oxyma Pure (ethyl cyano(hydroxyimino)acetate) and N,N'-diisopropylcarbodiimide (DIPCDI) for efficient amide bond formation. The reaction proceeds in DMF at room temperature, completing within 4–6 hours. This system minimizes racemization and improves yields to 70–75% for the amidation step.

Esterification and Protecting Group Considerations

The methyl ester at the 4-position of the piperidine ring is typically introduced early in the synthesis. Key considerations include:

Ester Stability Under Alkylation Conditions

Methyl esters remain stable under the basic conditions of alkylation reactions (e.g., K₂CO₃ in CH₃CN). However, prolonged exposure to strong bases (e.g., NaH) may lead to transesterification, necessitating milder conditions or alternative protecting groups for the carboxylate.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including:

- Oxidation : Conversion to oxo derivatives.

- Reduction : Transformation into alcohols.

- Substitution Reactions : Producing functionalized derivatives depending on the reagents used.

Biological Research

Potential Biological Activities

Research indicates that methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate exhibits various biological activities. It has been studied for:

- Enzyme Inhibition : Investigating its role in modulating enzyme activity.

- Receptor Binding : Understanding its interactions with biological receptors, which could lead to therapeutic applications.

Pharmaceutical Development

Intermediate in Drug Synthesis

The compound is explored as a pharmaceutical intermediate due to its potential effects on biological systems. Studies focus on its utility in synthesizing novel drugs, particularly those targeting specific receptors or enzymes involved in disease processes .

Industrial Applications

Development of Specialty Chemicals

In industrial settings, methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate is utilized in the production of specialty chemicals. Its reactivity makes it suitable for developing new materials and compounds with desired properties.

Biomedical Applications

Hydrogels and Biomaterials

Due to its biocompatibility and low toxicity, this compound is increasingly used in biomedical research. It acts as a crosslinking agent for hydrogels and other biomaterials, contributing to advancements in tissue engineering and drug delivery systems.

Summary of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Building Block | Used in the synthesis of complex organic molecules through oxidation, reduction, and substitution. |

| Biology | Biological Activity | Studied for enzyme inhibition and receptor binding potential. |

| Pharmaceutical | Drug Synthesis | Investigated as an intermediate for novel drug development targeting specific biological pathways. |

| Industry | Specialty Chemicals | Employed in the production of new materials with tailored properties. |

| Biomedical | Hydrogels and Biomaterials | Functions as a crosslinking agent enhancing biocompatibility in tissue engineering applications. |

Case Studies

- Pharmacological Evaluation : A study evaluated the compound's affinity for specific receptors, showing promising results for its potential use in developing analgesics or anti-inflammatory medications .

- Synthesis of Organometallic Complexes : Research demonstrated its role in synthesizing organometallic compounds, highlighting its versatility and importance in advanced chemical applications.

- Biomedical Research Advancements : Investigations into its use as a crosslinking agent have led to significant improvements in hydrogel formulations used for drug delivery systems.

Mechanism of Action

The mechanism of action of Methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in esterification reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Impact: Aromatic Groups (e.g., 2-phenylethyl in R 31 833): Enhance lipophilicity and opioid receptor binding, leading to extreme potency (ED50 ~0.00032 mg/kg) . Sulfonyl Groups (e.g., phenylsulfonyl): Increase molecular rigidity and polarity, reducing bioactivity but introducing irritant hazards . 2-Amino-2-oxoethyl: Likely improves solubility and hydrogen-bonding interactions, though potency may be lower than aromatic analogs due to reduced hydrophobic interactions.

Safety Margins :

- Analogs with bulky aromatic substituents (e.g., R 30 730) exhibit unusually high safety margins (LD50/ED50 >25,000) compared to morphine .

- The target compound’s safety profile remains uncharacterized but may benefit from reduced lipophilicity compared to fentanyl derivatives.

Table 2: Physicochemical Properties

Biological Activity

Methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate (CAS No. 477862-08-1) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate is characterized by a piperidine ring substituted with an amino-oxoethyl group. Its chemical formula is , and it possesses various functional groups that contribute to its biological activity.

The primary biological targets of Methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate include:

- Cholinesterase Enzymes : The compound exhibits moderate to weak inhibition of cholinesterase, which is significant in the context of neurodegenerative diseases like Alzheimer’s.

- Lipoxygenase Enzymes : Inhibition of lipoxygenase pathways suggests potential anti-inflammatory properties.

Pharmacokinetics

Methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate is metabolized in the liver, with inactive metabolites excreted via bile or feces. This metabolic pathway indicates a relatively safe profile for therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotective Effects | Potential role in Alzheimer's disease treatment through cholinesterase inhibition. |

| Anti-inflammatory | Modulation of lipoxygenase activity may reduce inflammation. |

| Antibacterial | Preliminary studies suggest antibacterial properties. |

Case Studies and Research Findings

Several studies have explored the biological activity of Methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate:

- Neuroprotection in Alzheimer's Models :

- Anti-inflammatory Properties :

- Antibacterial Activity :

Safety Profile

The safety assessment of Methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate reveals:

Q & A

Q. What are the key steps in synthesizing Methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate?

The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring. For example, methyl 4-piperidinecarboxylate can undergo alkylation with a 2-amino-2-oxoethyl group under controlled conditions. Critical parameters include temperature (e.g., 60–80°C), solvent choice (polar aprotic solvents like DMF or THF), and catalysts (e.g., K₂CO₃ for deprotonation). Protecting groups, such as tert-butoxycarbonyl (Boc), may be employed to prevent side reactions. A similar approach is described in the synthesis of ethyl piperidinecarboxylate derivatives, where alkylation and acylation steps are optimized for yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirms the piperidine ring structure, methyl ester group (-COOCH₃), and 2-amino-2-oxoethyl substituent. Key peaks include the ester carbonyl (~165–170 ppm in 13C NMR) and NH₂ protons (~5–6 ppm in 1H NMR).

- IR Spectroscopy : Identifies functional groups like the carbonyl stretch (C=O at ~1650–1750 cm⁻¹) and NH₂ bending (~1550–1650 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- HPLC-UV : Assesses purity (>95% recommended for biological assays) using a C18 column and UV detection at 220–254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural confirmation?

Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Repeating NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Using 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals from the piperidine ring or substituents.

- Comparing experimental data with computational predictions (e.g., density functional theory (DFT) for chemical shift modeling).

- For example, unexpected splitting in piperidine ring protons might indicate restricted rotation, resolved via variable-temperature NMR .

Q. What reaction optimization strategies improve yield in multi-step syntheses?

- Alkylation Step : Use polar aprotic solvents (DMF, THF) and excess alkylating agent (e.g., 1.2–1.5 equivalents). Catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates.

- Purification : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high-purity inputs for subsequent steps.

- Monitoring : Track reaction progress with TLC or LC-MS to minimize side products.

- A study on ethyl piperidinecarboxylate derivatives achieved a 72% yield by adjusting stoichiometry and reaction time .

Q. How does modifying the piperidine ring substituents affect biological activity?

Substituents influence lipophilicity, hydrogen bonding, and steric interactions:

- Electron-withdrawing groups (e.g., -CF₃) on the piperidine ring enhance binding to bacterial enzymes like dihydrofolate reductase.

- The 2-amino-2-oxoethyl group is critical for forming hydrogen bonds with active-site residues, as shown in docking studies of thiazole-piperidine hybrids.

- Structure-activity relationship (SAR) studies on similar compounds revealed that bulkier substituents reduce solubility but improve metabolic stability .

Q. What analytical approaches validate the compound's stability under physiological conditions?

- Stability Studies : Incubate the compound in simulated physiological buffers (pH 2–8) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.

- Forced Degradation : Expose to heat (60°C), UV light, or oxidative conditions (H₂O₂) to identify vulnerable sites (e.g., ester hydrolysis under acidic conditions).

- Formulation Testing : Encapsulation in enteric coatings or liposomes may mitigate instability, as demonstrated for hydrolytically sensitive piperidinecarboxylates .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (time, temperature, solvent ratios) meticulously. For example, a 5°C deviation in alkylation can reduce yields by 15–20% .

- Data Validation : Cross-reference spectral data with PubChem entries for analogous compounds to confirm assignments .

- Biological Assays : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments to address variability in activity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.